4-(4-fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a pyrrolidinylmethyl group, and a triazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-fluorophenylhydrazine with pyrrolidin-1-ylmethyl-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with precise temperature and pressure control to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new pharmaceuticals and materials.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Use in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to desired biological or chemical outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Fluorophenyl)benzoic acid
4-Fluorophenibut
Phosphine, tris(4-fluorophenyl)-
Uniqueness: 4-(4-Fluorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and its potential applications in various fields. Its reactivity and versatility make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c14-10-3-5-11(6-4-10)18-12(15-16-13(18)19)9-17-7-1-2-8-17/h3-6H,1-2,7-9H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPLPNZCZVOQLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)N2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101131805 | |
Record name | 4-(4-Fluorophenyl)-2,4-dihydro-5-(1-pyrrolidinylmethyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-63-7 | |
Record name | 4-(4-Fluorophenyl)-2,4-dihydro-5-(1-pyrrolidinylmethyl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790263-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-2,4-dihydro-5-(1-pyrrolidinylmethyl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101131805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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